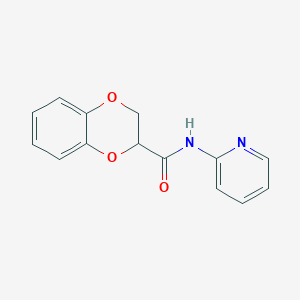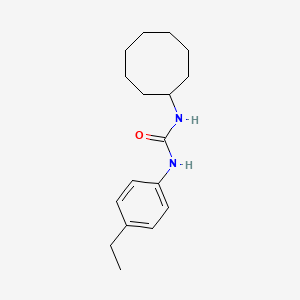
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide, also known as DMQA, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
作用機序
The mechanism of action of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and to induce apoptosis by activating caspases. In inflammation cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and MAPK signaling pathways. In viral-infected cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. In cancer cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell death by apoptosis and to inhibit tumor growth. In inflammation cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In viral-infected cells, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
実験室実験の利点と制限
The advantages of using 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments include its potent biological activity, its well-characterized synthesis method, and its ability to target multiple cellular pathways and processes. The limitations of using 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
For research on 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide include further optimization of its synthesis method, exploration of its potential therapeutic applications in other diseases, and elucidation of its mechanism of action. Additionally, studies are needed to determine the optimal dosage and administration of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide for therapeutic use, as well as its potential side effects and toxicity. Finally, the development of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization with 2,3-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with ammonia to yield 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to achieve high yields and purity, and the compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In inflammation research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
In viral infection research, 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit antiviral activity against a range of viruses, including influenza, hepatitis B, and HIV. 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
特性
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15(12(7)17)5-11(13)16/h3-4,6H,5H2,1-2H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSBQNAHCPTKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)

![N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5102315.png)
![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5102353.png)

![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5102388.png)
![3-{4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}-2,5-dimethylpyrazine](/img/structure/B5102405.png)